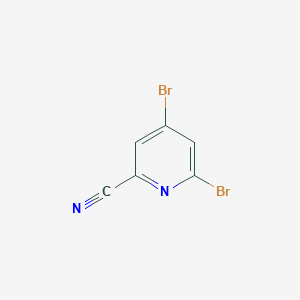

4,6-Dibromopicolinonitrile

Description

Structure

2D Structure

Properties

IUPAC Name |

4,6-dibromopyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJIBRVPNBJCOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C#N)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601297589 | |

| Record name | 4,6-Dibromo-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206247-80-4 | |

| Record name | 4,6-Dibromo-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206247-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromo-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,6-Dibromopicolinonitrile: Synthesis, Properties, and Applications

Executive Summary: 4,6-Dibromopicolinonitrile is a halogenated pyridine derivative that serves as a highly versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a nitrile group and two bromine atoms on the picoline scaffold, provides multiple reaction sites for derivatization, making it a valuable building block for researchers in medicinal chemistry and agrochemical development. The strategic placement of the bromine atoms allows for selective functionalization through cross-coupling reactions, while the nitrile group can be transformed or utilized for its specific electronic and binding properties. This guide provides an in-depth analysis of the logical synthesis, physicochemical properties, and practical applications of this compound, intended for scientists and professionals in drug discovery and chemical research.

Introduction to this compound

Overview and Significance

Substituted pyridines are a cornerstone of modern chemical synthesis, frequently appearing in the core structures of pharmaceuticals and agrochemicals. This compound (also known as 4,6-dibromo-2-pyridinecarbonitrile) has emerged as a key intermediate due to its trifunctional nature.[1] The pyridine nitrogen, the nitrile moiety, and the two carbon-bromine bonds offer distinct points for chemical modification.

In drug development, the picolinonitrile scaffold is of particular interest. The nitrile group is a known pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups, and it is generally robust and not readily metabolized.[2] Furthermore, di-brominated heterocyclic compounds are pivotal precursors for creating libraries of novel compounds, as the bromine atoms can be sequentially and selectively replaced using modern catalytic methods like Suzuki or Buchwald-Hartwig couplings. This allows for the systematic exploration of chemical space around the core scaffold, a critical process in lead optimization.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is essential for planning reactions, purification, and for computational modeling studies.

| Property | Value | Reference(s) |

| CAS Number | 1206247-80-4 | [3] |

| Molecular Formula | C₆H₂Br₂N₂ | [1][3] |

| Molecular Weight | 261.90 g/mol | [1][3] |

| Predicted Boiling Point | 300.8 ± 37.0 °C | [1] |

| Predicted Density | 2.19 ± 0.1 g/cm³ | [1] |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | [3] |

| Predicted LogP | 2.47828 | [3] |

Synthetic Pathways and Mechanistic Insights

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most logically achieved via a Sandmeyer-type reaction, a classic and reliable method for introducing a nitrile group onto an aromatic ring.[4][5] This transformation involves the diazotization of a primary aromatic amine followed by displacement with a copper(I) cyanide salt.[6] This retrosynthetic approach identifies 2-amino-4,6-dibromopyridine as the immediate precursor. The synthesis of this precursor would likely involve the direct bromination of 2-aminopyridine, a readily available starting material.

The overall synthetic strategy is therefore a two-step process:

-

Dibromination: Introduction of two bromine atoms onto the 2-aminopyridine ring at the C4 and C6 positions.

-

Sandmeyer Cyanation: Conversion of the 2-amino group to a 2-cyano group via a diazonium salt intermediate.

Synthetic Workflow Diagram

The following diagram illustrates the logical synthetic pathway from 2-aminopyridine to the target molecule, this compound.

Caption: Synthetic pathway for this compound.

Mechanistic Considerations

Diazotization of 2-Aminopyridine Derivatives: The conversion of the amino group on the pyridine ring into a diazonium salt is the critical first part of the Sandmeyer reaction.[7] This reaction is typically performed in a strong mineral acid with sodium nitrite at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing prematurely.[8][9] The active nitrosating agent, the nitrous acidium ion (H₂NO₂⁺) or a related species, attacks the primary amine.[10] For aminopyridines, the reaction can be complex as the ring nitrogen may be protonated, influencing the reactivity of the exocyclic amino group.[10][11]

Copper(I)-Catalyzed Cyanation: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[4] The mechanism is initiated by a single-electron transfer from the copper(I) salt to the diazonium salt. This reduces the diazonium species, leading to the loss of dinitrogen gas (N₂) and the formation of an aryl radical. The aryl radical then abstracts a cyanide ligand from the resulting copper(II) species, forming the final benzonitrile product and regenerating the copper(I) catalyst.[4][12]

Detailed Experimental Protocol: Sandmeyer Cyanation

This protocol describes the conversion of 2-amino-4,6-dibromopyridine to this compound. It is designed as a self-validating system with checkpoints to ensure reaction completion.

Safety Precaution: Aryl diazonium salts can be explosive when isolated and dry. This procedure must be performed in a well-ventilated fume hood, and the diazonium salt should always be kept in a cold solution and never isolated. Appropriate personal protective equipment (lab coat, safety glasses, gloves) is mandatory.

Reagents and Equipment:

-

2-Amino-4,6-dibromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Starch-iodide paper

-

Three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer, ice-salt bath

Procedure:

-

Preparation of the Diazonium Salt Solution (0-5 °C):

-

In a three-neck flask equipped with a magnetic stirrer and thermometer, dissolve 1.0 equivalent of 2-amino-4,6-dibromopyridine in concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C with an ice bath.

-

Cool the resulting solution to 0-5 °C using an ice-salt bath.

-

In a separate beaker, prepare a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred aminopyridine solution via a dropping funnel. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

-

Validation Checkpoint:

-

To confirm the completion of diazotization, touch a glass rod dipped in the reaction mixture to a piece of starch-iodide paper. The presence of excess nitrous acid will turn the paper blue, indicating that all the primary amine has been consumed.[9] If the test is negative, add a small additional portion of the sodium nitrite solution and re-test.

-

-

Sandmeyer Reaction:

-

In a separate, larger flask, prepare a slurry of 1.2 equivalents of copper(I) cyanide in water.

-

Slowly and carefully add the cold diazonium salt solution to the stirred CuCN slurry. This addition can be exothermic and will be accompanied by the vigorous evolution of nitrogen gas. Control the rate of addition to maintain a manageable reaction.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by slowly adding a saturated solution of sodium carbonate until the pH is ~8-9. Be cautious of foaming.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

-

Characterization and Properties

Expected Spectroscopic Profile

While specific experimental spectra are not widely published, the structure of this compound allows for a confident prediction of its key spectroscopic features:

-

¹H NMR: The spectrum will be simple, showing two singlets in the aromatic region, corresponding to the protons at the C3 and C5 positions of the pyridine ring.

-

¹³C NMR: The spectrum will show six distinct carbon signals: four for the aromatic carbons of the pyridine ring, one for the nitrile carbon (typically downfield), and one for the carbon bearing the nitrile group.

-

Infrared (IR) Spectroscopy: A prominent and sharp absorption band is expected in the range of 2220-2240 cm⁻¹, characteristic of a C≡N (nitrile) stretch.

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio), resulting in a distinctive M, M+2, and M+4 peak cluster.

Reactivity and Potential for Further Functionalization

The true synthetic value of this compound lies in its potential for subsequent reactions. The two C-Br bonds can be selectively addressed in palladium-catalyzed cross-coupling reactions. This allows for the stepwise introduction of different aryl, alkyl, or heteroaryl groups, providing a powerful tool for building molecular complexity and generating analogues for structure-activity relationship (SAR) studies.

Applications in Research and Development

Scaffold for Drug Discovery

The substituted picolinonitrile framework is present in a number of biologically active compounds, including kinase inhibitors. For example, the core of several cyclin-dependent kinase 4/6 (CDK4/6) inhibitors, used in cancer therapy, features a substituted aminopyrimidine or related heterocycle.[13] this compound serves as an ideal starting point for synthesizing novel libraries of compounds to screen against such targets.

Intermediate for Agrochemical Synthesis

The molecule is cited as a key intermediate in the development of herbicides and fungicides.[1] The pyridine ring is a common feature in many agrochemicals, and the ability to tune the properties of the final molecule by replacing the bromine atoms makes this a valuable precursor for creating effective and specific active ingredients.

The Nitrile Group as a Pharmacophore

The nitrile group is a versatile functional group in medicinal chemistry.[2] It is relatively small, polar, and can act as a hydrogen bond acceptor. It is also metabolically stable and can serve as a bioisosteric replacement for a carbonyl group or a terminal alkyne. Its presence in this compound adds significant value to its profile as a pharmaceutical building block.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in both pharmaceutical and agrochemical research. Its synthesis, logically approached via the Sandmeyer reaction of 2-amino-4,6-dibromopyridine, is based on well-established and reliable organic chemistry principles. The compound's key value lies in its trifunctional nature, which provides chemists with multiple handles for derivatization. The strategic use of this building block can accelerate the discovery and development of novel, complex, and biologically active molecules.

References

- ResearchGate. (n.d.). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH...

- Journal of the Chemical Society B. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. RSC Publishing.

- ChemScene. (n.d.). 1206247-80-4 | this compound.

- X-MOL. (n.d.). How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals?

- RSC Publishing. (1977). Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5.

- Revue Roumaine de Chimie. (n.d.). THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH.

- World Journal of Experimental Biosciences. (2016).

- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

- Benchchem. (n.d.).

- ChemicalBook. (n.d.). 2-Amino-4-bromopyridine synthesis.

- MySkinRecipes. (n.d.). This compound.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Benchchem. (n.d.). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.

- Wanfang Data. (n.d.). Synthesis of 2-amino-6-bromopyridine.

- Master Organic Chemistry. (2018).

- YouTube. (2020). Sandmeyer Reaction.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- PubChem. (n.d.). 4,6-Dibromoquinoline.

- PubChem. (n.d.).

- NIH National Library of Medicine. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- ChemicalBook. (2025). 4,6-Dichloropicolinonitrile | 40314-71-4.

- ACG Publications. (2012). Facile synthesis of some novel 2-substituted-4,6- diarylpyrimidines using 4'-hydroxy-3',5'-dinitrochalcones and S- benzylthiouronium chloride.

- Google Patents. (n.d.).

- PubMed. (2017). Molecular structure and vibrational spectra of 2,2',4,4',6-pentabromodiphenyl ether (BDE 100).

- MDPI. (n.d.).

- Atlantis Press. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.

- TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries.

- NIH National Library of Medicine. (n.d.).

Sources

- 1. This compound [myskinrecipes.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4,6-Dibromopicolinonitrile: Synthesis, Properties, and Applications in Drug Discovery

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. Within the vast family of pyridine derivatives, 4,6-Dibromopicolinonitrile emerges as a highly versatile and valuable building block. This guide provides an in-depth technical overview of its chemical identity, a plausible and detailed synthetic route, its physicochemical characteristics, and its emerging applications in the synthesis of cutting-edge therapeutic agents. For researchers, scientists, and drug development professionals, understanding the nuances of this molecule is key to unlocking its full potential in the quest for new medicines.

PART 1: Core Chemical Identity

Chemical Structure and CAS Number

This compound, also known as 4,6-dibromo-2-pyridinecarbonitrile, is a di-brominated pyridine derivative with a nitrile functional group at the 2-position. Its unique substitution pattern offers multiple reaction sites for further chemical modifications, making it an attractive starting material for combinatorial chemistry and targeted synthesis.

Chemical Structure:

Key Identifiers:

-

CAS Number: 1206247-80-4

-

Molecular Formula: C₆H₂Br₂N₂

-

Molecular Weight: 261.90 g/mol

PART 2: Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: A Two-Step Approach

The most logical approach to the synthesis of this compound involves the preparation of a key intermediate, 2-amino-4,6-dibromopyridine, followed by a Sandmeyer cyanation reaction.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-4,6-dibromopyridine

The synthesis of the crucial amine precursor can be achieved from 2,4-dibromopyridine-N-oxide through a two-step, one-pot process involving ammoniation followed by reduction.[1]

Experimental Protocol:

-

Ammoniation: In a sealed pressure vessel, charge 2,4-dibromopyridine-N-oxide and a concentrated aqueous solution of ammonia. The use of a sealed vessel is critical to maintain the concentration of ammonia and drive the nucleophilic aromatic substitution reaction. Heat the mixture to a temperature between 60-110 °C. The electron-withdrawing N-oxide group activates the pyridine ring, facilitating the displacement of the bromine atom at the 2-position by ammonia. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reduction: After the completion of the ammoniation step, the reaction mixture, without isolation of the intermediate, is subjected to reduction. Add a reducing agent such as iron powder in the presence of a catalytic amount of a mineral acid like hydrochloric acid.[1] The iron(0) will reduce the N-oxide back to the pyridine, yielding 2-amino-4,6-dibromopyridine.

-

Work-up and Purification: Upon completion of the reduction, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 2-amino-4,6-dibromopyridine as a solid.

Causality of Experimental Choices:

-

Sealed Vessel: Essential for maintaining the ammonia concentration and pressure, which are crucial for the nucleophilic substitution to occur at a reasonable rate.

-

Iron/HCl Reduction: This is a classic and cost-effective method for the reduction of nitro groups and N-oxides in aromatic systems. It is well-suited for large-scale synthesis.

Step 2: Sandmeyer Cyanation

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an amino group into a variety of functionalities, including the nitrile group.[2][3]

Diagram of the Sandmeyer Reaction Mechanism:

Caption: General mechanism of the Sandmeyer cyanation reaction.

Experimental Protocol:

-

Diazotization: Dissolve 2-amino-4,6-dibromopyridine in a cooled (0-5 °C) aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. To this stirred solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution and can be tested for completion using starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide in water or a suitable solvent. To this, add the freshly prepared, cold diazonium salt solution slowly. A vigorous evolution of nitrogen gas will be observed. The reaction is typically stirred at room temperature or gently warmed to ensure complete conversion.

-

Work-up and Purification: After the nitrogen evolution ceases, the reaction mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Trustworthiness of the Protocol:

This proposed synthesis is built upon well-established and high-yielding reactions. The Sandmeyer reaction, in particular, is a widely trusted method for the introduction of a nitrile group onto an aromatic ring. The self-validating nature of this protocol lies in the predictable reactivity of the starting materials and the reliability of the chosen transformations.

PART 3: Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound. While experimental spectroscopic data is not widely published, predicted NMR data based on the analysis of structurally similar compounds is provided as a guide for characterization.[4][5][6][7]

| Property | Value/Prediction |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents |

| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-8.0 (s, 1H), 7.6-7.8 (s, 1H) |

| Predicted ¹³C NMR (CDCl₃, 100 MHz) | δ 150-155 (C), 140-145 (C), 130-135 (CH), 125-130 (CH), 120-125 (C), 115-120 (CN) |

Note: The predicted chemical shifts are estimations and should be confirmed by experimental data. The simplicity of the predicted ¹H NMR spectrum, showing two singlets, is due to the absence of adjacent protons for coupling.

PART 4: Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase and bromodomain inhibitors. The two bromine atoms at positions 4 and 6 can be selectively functionalized through various cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.

Role as a Key Intermediate for BET Bromodomain Inhibitors

The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic readers that play a crucial role in the regulation of gene expression. Inhibitors of BET bromodomains have shown significant promise in the treatment of cancer and inflammatory diseases.[8][9][10][11] The this compound core can serve as a scaffold for the synthesis of potent BET inhibitors. For example, one of the bromine atoms can be displaced by a nucleophile, while the other can participate in a Suzuki or other palladium-catalyzed cross-coupling reaction to introduce different aryl or heteroaryl moieties.

Application in the Synthesis of RIPK1 Inhibitors

Receptor-Interacting Protein Kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[12][13][14][15][16] Small molecule inhibitors of RIPK1 are being actively pursued as potential therapeutics. The this compound scaffold provides a versatile platform for the development of such inhibitors. The nitrile group can act as a hydrogen bond acceptor, while the two bromine atoms allow for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Diagram of a Generic Drug Discovery Workflow:

Caption: A generalized workflow illustrating the use of this compound in drug discovery.

Conclusion

This compound stands out as a pyridine derivative of significant strategic importance for medicinal chemistry and drug discovery. Its well-defined structure, coupled with a plausible and scalable synthetic route, makes it an accessible and valuable tool for the synthesis of complex molecular architectures. The presence of two addressable bromine atoms and a nitrile group provides a rich chemical handle for a wide range of transformations, enabling the exploration of vast chemical space. As research into novel therapeutic targets such as BET bromodomains and RIPK1 continues to intensify, the demand for versatile and strategically functionalized building blocks like this compound is set to grow, solidifying its role as a key player in the future of drug development.

References

- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

- Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). Journal of the Iranian Chemical Society.

- Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine.

- Wikipedia. (n.d.). Sandmeyer reaction.

- AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2025). Copper-free Sandmeyer Cyanation.

- Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. (2022). European Journal of Medicinal Chemistry.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- ResearchGate. (n.d.). Synthesis of the RIPK1 small-molecule inhibitor 3–47 and evaluation of its inhibitory effect on RIPK1 phosphorylation.

- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.

- Design, Synthesis and Biochemical evaluation of novel RIPK1 inhibitors. (n.d.).

- BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. (2016). Journal of Medicinal Chemistry.

- Discovery of a cooperative mode of inhibiting RIPK1 kinase. (2021). Cell Research.

- Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. (2019). Journal of Medicinal Chemistry.

- Advances in RIPK1 kinase inhibitors. (2022). Frontiers in Pharmacology.

- GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family. (2018). Journal of Medicinal Chemistry.

- Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections. (2022). Proceedings of the National Academy of Sciences.

Sources

- 1. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. 4-BROMO-PYRIDINE-2-CARBONITRILE(62150-45-2) 1H NMR spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-bromo-2,6-dichloropyridine(98027-80-6) 1H NMR spectrum [chemicalbook.com]

- 7. 2,4-Dibromopyridine(58530-53-3) 1H NMR spectrum [chemicalbook.com]

- 8. BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

- 15. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

An In-Depth Technical Guide to 4,6-Dibromopicolinonitrile: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dibromopicolinonitrile, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. This document delves into the compound's discovery and historical synthesis, explores plausible and documented synthetic pathways with detailed experimental protocols, and summarizes its known physicochemical properties. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of pyridine-based compounds, offering both theoretical insights and practical methodologies.

Introduction and Historical Perspective

Substituted picolinonitriles, characterized by a pyridine ring bearing a nitrile group at the 2-position, are a class of compounds with significant applications in the pharmaceutical and agrochemical industries. The nitrile functional group is a versatile precursor for a variety of other functionalities, including amines, amides, and carboxylic acids, making picolinonitriles valuable synthetic intermediates.[1] Furthermore, the pyridine scaffold itself is a common motif in a vast array of biologically active molecules.

The introduction of halogen atoms, such as bromine, onto the pyridine ring can profoundly influence the molecule's electronic properties, reactivity, and biological activity. Halogenated pyridines are key building blocks in organic synthesis, often utilized in cross-coupling reactions to construct more complex molecular architectures.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the introduction of the bromine atoms and the nitrile group onto a pyridine scaffold. Two of the most plausible and chemically sound approaches are the Sandmeyer reaction starting from a suitably substituted aminopyridine and the direct bromination of a picolinonitrile precursor.

Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl or heteroaryl amine to a halide or nitrile via a diazonium salt intermediate.[3][4][5] This approach is highly attractive for the synthesis of this compound, likely commencing from 2-amino-4,6-dibromopyridine.

Conceptual Workflow for the Sandmeyer Synthesis of this compound

Caption: Proposed Sandmeyer reaction pathway for this compound.

Experimental Protocol: Sandmeyer Reaction

Step 1: Diazotization of 2-Amino-4,6-dibromopyridine

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-4,6-dibromopyridine (1.0 eq) in a solution of hydrobromic acid (48%).

-

Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

-

Cool this cyanide solution to 0 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours, monitoring the evolution of nitrogen gas.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for their formation and to prevent premature decomposition and side reactions.

-

Use of Copper(I) Cyanide: Copper(I) cyanide acts as a catalyst in the Sandmeyer reaction, facilitating the radical-nucleophilic aromatic substitution mechanism that replaces the diazonium group with the nitrile.

-

Excess Cyanide: A slight excess of potassium cyanide ensures that the copper(I) cyanide remains in solution as a soluble complex, enhancing its reactivity.

Synthesis via Direct Bromination

Another viable route is the direct bromination of 2-picolinonitrile. However, direct bromination of pyridine derivatives can sometimes lead to a mixture of products and may require harsh reaction conditions. The electron-withdrawing nature of the nitrile group will deactivate the pyridine ring towards electrophilic substitution, making this approach potentially challenging.

Conceptual Workflow for the Direct Bromination Synthesis

Caption: A potential direct bromination route to this compound.

Experimental Protocol: Direct Bromination (Hypothetical)

-

To a solution of 2-picolinonitrile (1.0 eq) in oleum (fuming sulfuric acid), add bromine (2.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and maintain for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., sodium hydroxide solution) while cooling.

-

Extract the product with an organic solvent, wash the organic layer, and dry it.

-

Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Oleum as Solvent: The highly acidic and dehydrating nature of oleum can help to activate the pyridine ring for electrophilic bromination and protonate the nitrogen, influencing the regioselectivity.

-

High Temperature: Due to the deactivated nature of the pyridine ring, high temperatures are often necessary to drive the electrophilic substitution reaction to completion.

It is important to note that this direct bromination approach is presented as a plausible, yet potentially less selective, alternative to the Sandmeyer reaction. The Sandmeyer route offers better control over the regiochemistry.

Physicochemical Properties and Characterization

This compound is a solid at room temperature. Its molecular formula is C₆H₂Br₂N₂, with a molecular weight of 261.90 g/mol .[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1206247-80-4 | [2] |

| Molecular Formula | C₆H₂Br₂N₂ | [2] |

| Molecular Weight | 261.90 g/mol | [2] |

| Appearance | Solid | - |

| Purity | ≥95% (commercially available) | [2] |

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| H-3 | ~7.8 - 8.2 | d |

| H-5 | ~8.0 - 8.4 | d |

| ¹³C NMR | ||

| C-2 (C≡N) | ~115 - 120 | s |

| C-3 | ~130 - 135 | d |

| C-4 (C-Br) | ~125 - 130 | s |

| C-5 | ~140 - 145 | d |

| C-6 (C-Br) | ~135 - 140 | s |

Note: These are predicted values based on known substituent effects on the pyridine ring and may vary depending on the solvent and experimental conditions.

Applications in Research and Drug Development

As a di-halogenated picolinonitrile, this compound is a versatile intermediate for the synthesis of more complex molecules. The two bromine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 4- and 6-positions of the pyridine ring.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, further expanding the synthetic possibilities. This multi-functional handle makes this compound a valuable building block for the construction of libraries of compounds for screening in drug discovery programs. The pyridine core is a well-established pharmacophore, and the ability to introduce diverse substituents allows for the fine-tuning of pharmacological properties.

Conclusion

This compound, while not having a widely documented historical discovery, represents a valuable and versatile building block in modern organic synthesis. Its synthesis is most reliably achieved through a Sandmeyer reaction, offering excellent regiochemical control. The presence of two bromine atoms and a nitrile group on the pyridine scaffold provides multiple points for further chemical modification, making it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of the plausible synthetic routes, key chemical properties, and potential applications of this compound, serving as a foundational resource for researchers in the field.

References

- Heterocyclic Compounds - Crysdot LLC. (n.d.).

- Sandmeyer reaction - Wikipedia. (n.d.).

- TWI682923B - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents. (n.d.).

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).

- Sandmeyer reaction - L.S.College, Muzaffarpur. (2022, January 21).

- A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. (2021).

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.).

- This compound - MySkinRecipes. (n.d.).

- Preparation of Cyanopyridines by Direct Cyan

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 727-736. (2016).

- US3974166A - Process for the manufacture of bromopyridines - Google Patents. (n.d.).

- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728. (1999).

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. chemscene.com [chemscene.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. TWI682923B - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

A Technical Guide to the Synthetic Utility of 4,6-Dibromopicolinonitrile

Introduction: The Emergence of a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the demand for versatile and functionalized heterocyclic scaffolds is insatiable.[1][2][3] 4,6-Dibromopicolinonitrile (also known as 4,6-Dibromo-2-pyridinecarbonitrile) has emerged as a highly valuable building block due to its unique combination of functional groups: a pyridine ring, a nitrile moiety, and two differentially positioned bromine atoms. This trifecta of features allows for a programmed and sequential introduction of diverse substituents, enabling the rapid construction of complex molecular architectures.

The pyridine core is a common motif in numerous biologically active molecules, while the nitrile group serves as a key pharmacophore, often acting as a hydrogen bond acceptor or a precursor to other functional groups like amidoximes.[4][5] The two bromine atoms at the C4 and C6 positions are amenable to a wide range of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing synthetic chemists with a powerful tool for molecular diversification.[1] This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

A comprehensive understanding of a reagent's physical properties is foundational to its effective use in synthesis. The key computed and measured properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1206247-80-4 | [6] |

| Molecular Formula | C₆H₂Br₂N₂ | [6] |

| Molecular Weight | 261.90 g/mol | [6] |

| SMILES | N#CC1=NC(Br)=CC(Br)=C1 | [6] |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | [6] |

| LogP | 2.478 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides context for potential impurities and scale-up strategies. A plausible and efficient synthetic route can be envisioned starting from more common precursors like 4,6-dichloropicolinonitrile or via a Sandmeyer reaction from an appropriate amino-dibromopyridine precursor. Given the availability of 4,6-dichloropicolinonitrile, a halogen exchange (transhalogenation) reaction represents a direct approach.[7][8]

The conversion of aryl chlorides to aryl bromides can be achieved by heating with a bromide source, such as hydrobromic acid or a combination of a bromide salt and acid, often at elevated temperatures.[6][8]

Caption: Plausible synthesis via halogen exchange.

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound lies in the strategic and often selective functionalization of its two bromine atoms and the manipulation of its nitrile group. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the ring, influencing the reactivity at the C4 and C6 positions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C bond formation, and this compound is an excellent substrate for these transformations. The Suzuki-Miyaura and Sonogashira couplings are particularly noteworthy.[9][10][11][12][13]

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling reaction in pharmaceutical development due to its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[12][13][14]

Causality in Experimental Design:

-

Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective pre-catalyst.[14] It readily provides the active Pd(0) species in solution. For more challenging couplings, catalysts with more electron-rich and bulky phosphine ligands may be required to facilitate the oxidative addition step, which is often rate-limiting.[13]

-

Base Selection: A base is crucial for the transmetalation step, activating the organoboron species.[12] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are frequently used.[14] The choice of base can influence reaction rate and side reactions, such as protodeboronation of the boronic acid.[15]

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is typical. The organic solvent solubilizes the organohalide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation process.[13]

Field-Proven Protocol: Monoselective Suzuki-Miyaura Coupling

This protocol describes the selective mono-arylation of this compound with phenylboronic acid. The C4 position is often more reactive towards oxidative addition in Suzuki couplings than the C6 position, allowing for selective functionalization under controlled conditions.

Materials:

-

This compound (1.0 eq, 262 mg, 1.0 mmol)

-

Phenylboronic acid (1.1 eq, 134 mg, 1.1 mmol)

-

Pd(PPh₃)₄ (0.03 eq, 35 mg, 0.03 mmol)

-

Potassium Carbonate (K₂CO₃) (3.0 eq, 415 mg, 3.0 mmol)

-

1,4-Dioxane (8 mL)

-

Deionized Water (2 mL)

Procedure:

-

Reaction Setup: To a flame-dried 25 mL Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as oxygen can deactivate the Pd(0) catalyst.

-

Solvent Addition: Add the 1,4-dioxane and water via syringe. The solvents should be degassed beforehand by sparging with an inert gas for 15-20 minutes.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with saturated brine (20 mL) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the mono-arylated product, 4-bromo-6-phenylpicolinonitrile.

Caption: Suzuki-Miyaura Experimental Workflow.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by both palladium and a copper(I) co-catalyst.[9][10] This reaction is exceptionally useful for creating arylalkynes and conjugated enynes, which are important structures in materials science and as precursors for more complex heterocycles. The general principles (inert atmosphere, catalyst, base) are similar to the Suzuki coupling, but typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is used, which also serves as the solvent.[4]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound, further enhanced by the nitrile group, makes it susceptible to Nucleophilic Aromatic Substitution (SNAr).[8] This reaction pathway is complementary to cross-coupling and allows for the introduction of heteroatom nucleophiles (O, N, S).

Key Mechanistic Principles:

-

Activation: The reaction proceeds only if the ring is activated by strong electron-withdrawing groups (like the pyridine nitrogen and the nitrile) positioned ortho or para to the leaving group (the bromine atom).[7][8]

-

Mechanism: The reaction occurs via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex.[8] This intermediate is resonance-stabilized. In the second step, the leaving group is expelled, restoring aromaticity.

-

Regioselectivity: The C6 position (ortho to the nitrogen) is generally more activated towards SNAr than the C4 position (para to the nitrogen). This allows for selective substitution by controlling reaction conditions. For instance, a strong nucleophile like sodium methoxide in methanol at elevated temperatures can selectively displace the C6-bromo substituent.

A Strategy of Sequential Functionalization

The true power of this compound is realized through the sequential application of different reaction types. A common and highly effective strategy is to first perform a regioselective Suzuki-Miyaura coupling at the more reactive C4 position, followed by either a second, more forcing cross-coupling (Suzuki or Sonogashira) or a nucleophilic aromatic substitution at the C6 position. This programmatic approach provides access to a vast chemical space from a single starting material.

Caption: Combining cross-coupling and SNAr reactions.

Applications in Drug Discovery

The 2-cyanopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] this compound serves as an ideal starting point for synthesizing libraries of compounds for screening and lead optimization.

A prominent application is in the development of kinase inhibitors, particularly for Cyclin-Dependent Kinases (CDKs). For instance, the general structure of many CDK4/6 inhibitors involves a substituted pyrimidine or pyridine core. The ability to install a planar aromatic group at C4 (via Suzuki) and a solubilizing or target-engaging group, such as a substituted amine (via SNAr), at C6 makes this compound a highly relevant precursor for synthesizing analogs of drugs like Ribociclib or Abemaciclib. The nitrile group itself often plays a critical role, forming key hydrogen bonds in the ATP-binding pocket of the target kinase.[5]

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its pre-installed functionality and the differential reactivity of its bromine atoms provide a robust platform for controlled, sequential diversification. By leveraging well-understood and reliable transformations such as the Suzuki-Miyaura coupling and nucleophilic aromatic substitution, chemists can efficiently generate novel and complex molecules. Its direct applicability to the synthesis of proven pharmacophores underscores its importance for professionals in drug discovery and development, enabling the rapid exploration of structure-activity relationships and the creation of next-generation therapeutics.

References

- Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

- Alagarsamy, V., et al. Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]

- Wikipedia. Sonogashira coupling. [Link]

- The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]

- Chemistry LibreTexts. Sonogashira Coupling. [Link]

- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

- PubChem.

- Organic Chemistry Portal. Sonogashira Coupling. [Link]

- Chemistry LibreTexts. 16.

- Professor Dave Explains.

- Khan Academy.

- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)

- National Institutes of Health (NIH). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

- Blogger. Methyl 6-Bromopicolinate: A Key Building Block for Organic Synthesis. [Link]

- PubChem. 4,6-Dibromoquinoline. [Link]

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- National Institutes of Health (NIH). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. [Link]

- ResearchGate.

- Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

- PubMed.

- PubMed. Metabolite Bioanalysis in Drug Development: Recommendations from the IQ Consortium Metabolite Bioanalysis Working Group. [Link]

- National Institutes of Health (NIH). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

- MDPI.

- Google Patents. Method for synthesizing 4,6-dihydroxy pyrimidine.

- ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

- MDPI.

- Journal of Medical Science. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. [Link]

- PubMed.

- Frontiers. Applications of Cucurbiturils in Medicinal Chemistry and Chemical Biology. [Link]

- TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. [Link]

- PubMed. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. [Link]

- ACG Publications. Facile synthesis of some novel 2-substituted-4,6- diarylpyrimidines using 4'-hydroxy-3',5'-dinitrochalcones and S- benzylthiouronium chloride. [Link]

- National Institutes of Health (NIH). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. [Link]

Sources

- 1. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 4. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

- 6. US3974166A - Process for the manufacture of bromopyridines - Google Patents [patents.google.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. CN103772271A - Novel synthetic method for 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 11. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 12. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Physical and Chemical Properties of 4,6-Dibromopicolinonitrile

Abstract

4,6-Dibromopicolinonitrile is a halogenated pyridine derivative that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique electronic structure, characterized by an electron-deficient pyridine ring substituted with two bromine atoms and a nitrile group, imparts specific reactivity that is highly valuable for researchers in medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, offering practical insights into its handling, analysis, and synthetic utility. The document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical building block.

Compound Identification and Molecular Structure

The fundamental identity of a chemical reagent is the cornerstone of its application. This compound is systematically named 4,6-Dibromo-2-pyridinecarbonitrile.[1] The structure consists of a pyridine ring with bromine atoms at the 4 and 6 positions and a nitrile functional group at the 2 position. This arrangement is critical to its chemical behavior.

| Identifier | Data | Source(s) |

| IUPAC Name | 4,6-dibromopyridine-2-carbonitrile | N/A |

| Synonym(s) | 4,6-Dibromo-2-pyridinecarbonitrile | [1] |

| CAS Number | 1206247-80-4 | [1][2] |

| MDL Number | MFCD14582070 | [2] |

| Molecular Formula | C₆H₂Br₂N₂ | [1] |

| Molecular Weight | 261.90 g/mol | [1][2] |

| SMILES | N#CC1=NC(Br)=CC(Br)=C1 | [1] |

Physical and Computational Properties

The physical state and solubility parameters dictate the experimental conditions for reactions and purification. While some properties are empirically determined, computational predictions provide valuable estimates for handling and experimental design.

Table of Physical Properties

| Property | Value | Notes |

| Appearance | Solid (form may vary) | Assumed based on typical small organic molecules. |

| Purity | ≥95% | As supplied by commercial vendors.[1] |

| Boiling Point | 300.8 ± 37.0 °C | Predicted value.[2] |

| Density | 2.19 ± 0.1 g/cm³ | Predicted value.[2] |

Table of Computational Properties

Computational descriptors help predict a molecule's behavior in biological and chemical systems, such as membrane permeability and solvent partitioning.

| Descriptor | Value | Implication |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | Suggests moderate cell permeability.[1] |

| LogP (Octanol/Water Partition Coeff.) | 2.478 | Indicates moderate lipophilicity.[1] |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms can accept H-bonds.[1] |

| Hydrogen Bond Donors | 0 | No hydrogen atoms are attached to electronegative atoms.[1] |

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount in synthesis. The following sections detail the expected spectroscopic signatures for this compound, which are essential for its identification and quality control.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple and diagnostic. Due to the molecule's substitution pattern, there are only two protons on the aromatic ring. These protons are in different chemical environments and should appear as two distinct signals, likely singlets or narrowly split doublets (due to small 4-bond coupling, J_HH_), in the downfield aromatic region (typically δ 7.5-8.5 ppm). The electron-withdrawing effects of the nitrile group and bromine atoms will deshield these protons, shifting them to a higher chemical shift.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display six unique signals, corresponding to each carbon atom in the molecule. Key diagnostic signals include:

-

A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.

-

Two signals for the carbons directly attached to the bromine atoms (C-Br), which will be shifted relative to unsubstituted pyridine carbons.

-

Three additional signals for the remaining carbons of the pyridine ring.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for confirming the presence of the nitrile functional group. The spectrum should exhibit:

-

A sharp, strong absorption band in the range of 2240-2280 cm⁻¹ characteristic of a C≡N (nitrile) stretch.[3]

-

Several bands in the 1400-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the pyridine ring.

-

Absorptions in the fingerprint region (< 1000 cm⁻¹) corresponding to C-Br stretching and ring bending modes.

-

-

Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight and elemental composition. For this compound, the key feature is the isotopic pattern of bromine.

-

The molecular ion (M⁺) peak will appear as a cluster of peaks due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

The resulting pattern for a molecule with two bromine atoms will show three main peaks: M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive confirmation of the presence of two bromine atoms in the molecule.

-

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is governed by the electron-deficient nature of the pyridine ring, a result of the electronegative ring nitrogen and the attached electron-withdrawing groups.

-

Nucleophilic Aromatic Substitution (S_N_Ar): The bromine atoms at the 4 and 6 positions are activated towards nucleophilic displacement. This is the most significant aspect of the molecule's chemistry, allowing for the sequential and selective introduction of various nucleophiles (e.g., amines, alkoxides, thiols). This property makes it an exceptionally valuable intermediate for building molecular diversity in drug discovery and agrochemical development programs.[2]

-

Stability: The compound is chemically stable under standard ambient conditions.[4] However, it is incompatible with strong oxidizing agents.

-

Modification of the Nitrile Group: The nitrile group can undergo various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding its synthetic utility.

Representative Synthetic Workflow

While multiple synthetic routes may exist, a common strategy for producing such halogenated picolinonitriles involves the construction and subsequent halogenation of the pyridine core. The following diagram illustrates a conceptual workflow for the synthesis and purification of this compound.

Caption: Conceptual workflow for the synthesis and purification of this compound.

Step-by-Step Protocol (Illustrative)

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), the starting material (e.g., 4,6-dihydroxypicolinonitrile) is suspended in an excess of a brominating agent like phosphorus oxybromide (POBr₃).

-

Reaction Execution: The mixture is heated to reflux (typically >100 °C) for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Workup: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice to quench the excess brominating agent. This step should be performed in a well-ventilated fume hood.

-

Extraction: The aqueous mixture is neutralized with a base (e.g., solid NaHCO₃ or aqueous NaOH) and extracted several times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel to yield the pure product.

-

Verification: The structure and purity of the final product are confirmed using the spectroscopic methods detailed in Section 3.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this compound should always be consulted, the following general precautions for halogenated aromatic compounds apply.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[5]

-

Handling Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[5] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[5]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[5]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide respiratory support.[5]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability and to prevent degradation, storage at 2-8°C under an inert gas atmosphere is recommended.[2]

Conclusion

This compound is a highly functionalized building block with well-defined physical and chemical properties. Its key attributes—specifically the activated bromine atoms ripe for nucleophilic substitution and the synthetically versatile nitrile group—make it a powerful tool for constructing novel molecular architectures. The distinct spectroscopic signatures provide a reliable means of identification and quality control. By understanding the principles of its reactivity and adhering to safe handling protocols, researchers can effectively leverage this compound to advance projects in drug discovery, agrochemical synthesis, and materials science.

References

- MySkinRecipes. This compound. [Link]

- University of Calgary.

- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

- ChemComplete. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

Sources

reactivity and stability of 4,6-Dibromopicolinonitrile

An In-depth Technical Guide to the Reactivity and Stability of 4,6-Dibromopicolinonitrile

Abstract

This compound (C₆H₂Br₂N₂) is a halogenated pyridine derivative that has emerged as a highly versatile and valuable building block in synthetic organic chemistry. Its unique electronic architecture, characterized by an electron-deficient pyridine ring bearing two reactive bromine atoms and a cyano group, imparts a sophisticated reactivity profile. This guide provides a comprehensive analysis of the molecule's stability, its behavior in key chemical transformations, and practical, field-tested protocols for its application. We will delve into the causality behind its reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, as well as transformations of the nitrile moiety. Furthermore, this document consolidates critical data on its stability, safe handling, and storage, offering an authoritative resource for professionals leveraging this compound in complex synthetic endeavors.

Molecular Structure and Physicochemical Properties

This compound, also known as 4,6-Dibromo-2-pyridinecarbonitrile, is a solid organic compound with the molecular formula C₆H₂Br₂N₂ and a molecular weight of 261.90 g/mol .[1] The core of the molecule is a pyridine ring, which is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of a strongly electron-withdrawing nitrile (-C≡N) group at the 2-position. The two bromine atoms at the 4- and 6-positions further contribute to the electrophilic nature of the aromatic ring through their inductive effects. This pronounced electron deficiency is the primary driver of the molecule's characteristic reactivity, particularly its susceptibility to nucleophilic attack.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound.

Physicochemical Data Summary

| Property | Value | Reference |

| CAS Number | 1206247-80-4 | [1] |

| Molecular Formula | C₆H₂Br₂N₂ | [1] |

| Molecular Weight | 261.90 g/mol | [1] |

| Physical State | Solid | [2] |

| Melting Point | 139.00 - 141.00 °C | [2] |

| Solubility | No data available | [2] |

Reactivity Profile and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The two bromine atoms serve as excellent handles for substitution and coupling reactions, while the nitrile group can be transformed into other valuable functionalities.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr).[3] In this class of reaction, an electron-rich nucleophile attacks the electron-poor aromatic ring, displacing a halide, which acts as a good leaving group.[4][5] The pyridine nitrogen and the cyano group at the 2-position powerfully activate the C4 and C6 positions towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).[3]

This allows for the selective substitution of one or both bromine atoms with a wide range of nucleophiles, including amines, alkoxides, and thiols, providing straightforward access to a diverse library of substituted picolinonitriles.

Diagram: SNAr Reaction Workflow

Caption: General workflow for SNAr reactions.

Exemplary Protocol: Monosubstitution with an Amine

This protocol describes a general procedure for the selective monosubstitution of a bromine atom on this compound with a primary or secondary amine.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.) to the solution. The choice of base is critical; stronger, more soluble bases often facilitate the reaction at lower temperatures.

-

Nucleophile Addition: Add the amine nucleophile (1.1 eq.) dropwise to the stirring suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature is substrate-dependent and should be determined by monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by vacuum filtration. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds in this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C, C-N, and C-O bond formation.[6][7] Reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) can be employed to functionalize the pyridine core.[8]

A key strategic consideration is the potential for sequential or iterative coupling. While the electronic difference between the C4-Br and C6-Br bonds is minimal, careful selection of catalysts, ligands, and reaction conditions can sometimes achieve selective monocoupling, leaving the second bromine atom available for subsequent transformations.[9]

Diagram: Suzuki Cross-Coupling Catalytic Cycle

Caption: The catalytic cycle of a Suzuki reaction.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a standard procedure for a Suzuki-Miyaura reaction to form a C-C bond at one of the bromine positions.

-

Catalyst Pre-activation (if necessary): To a reaction vessel under an inert atmosphere (N₂ or Ar), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).

-

Reagent Addition: Add this compound (1.0 eq.), the desired aryl or alkyl boronic acid (1.2 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O). The aqueous phase is crucial for activating the boronic acid.

-

Reaction Execution: Heat the mixture with vigorous stirring to a temperature typically ranging from 80 to 110 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over MgSO₄ or Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the desired coupled product.

Transformations of the Nitrile Group

The nitrile functionality offers further avenues for molecular elaboration.

-

Hydrolysis: Under either strong acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O) conditions with heating, the nitrile can be fully hydrolyzed to the corresponding carboxylic acid (picolinic acid derivative).[10] Milder conditions may allow for the isolation of the intermediate amide.[10]

-

Reduction: The nitrile group can be reduced to a primary amine (aminomethylpyridine derivative) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Stability and Safe Handling

A thorough understanding of a compound's stability and hazards is paramount for safe and successful experimentation.

Chemical and Thermal Stability

This compound is stable under normal laboratory conditions.[2] However, certain incompatibilities and thermal limits must be respected.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

-

Thermal Decomposition: While stable at room temperature, brominated aromatic compounds can decompose at elevated temperatures. Thermal degradation may release toxic and corrosive fumes, such as hydrogen bromide (HBr) and nitrogen oxides.[11][12] Caution should be exercised during high-temperature reactions or distillations.

-

Storage: The compound should be stored in a dry, cool, and well-ventilated area, with containers kept tightly closed to prevent moisture ingress.[1][2]

Handling Precautions and Toxicology

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.

Toxicological Summary and Handling Protocols

| Hazard Statement | Precautionary Measures and PPE | Reference |

| H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves, clothing, and eye/face protection. | |

| H315: Causes skin irritation. | Use chemically resistant gloves (e.g., nitrile). In case of contact, wash off with soap and plenty of water. | |

| H319: Causes serious eye irritation. | Wear safety glasses with side-shields or goggles. In case of contact, rinse immediately with plenty of water for at least 15 minutes. | [2] |

| General Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation. Ensure adequate ventilation. | [2] |

Conclusion